4-(Cyclopropylethynyl)-2-methylbenzoic acid

Vue d'ensemble

Description

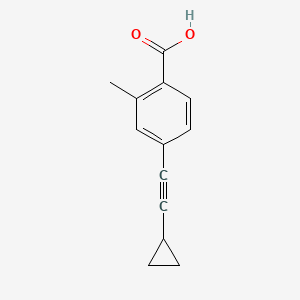

4-(Cyclopropylethynyl)-2-methylbenzoic acid is an organic compound with a unique structure that includes a cyclopropyl group attached to an ethynyl moiety, which is further connected to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylethynyl)-2-methylbenzoic acid typically involves the following steps:

Formation of the Cyclopropylethynyl Group: This can be achieved through the reaction of cyclopropyl bromide with a suitable acetylene derivative under basic conditions.

Attachment to the Benzoic Acid Core: The cyclopropylethynyl group is then coupled to a 2-methylbenzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclopropylethynyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields ethyl-substituted derivatives.

Substitution: Results in nitro or halogenated derivatives.

Applications De Recherche Scientifique

4-(Cyclopropylethynyl)-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism by which 4-(Cyclopropylethynyl)-2-methylbenzoic acid exerts its effects depends on its specific application:

Biochemical Interactions: The compound may interact with enzymes or receptors, modulating their activity.

Molecular Targets: Potential targets include cyclooxygenase enzymes in the case of anti-inflammatory activity or DNA topoisomerases for anticancer effects.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Cyclopropylethynyl)benzoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

2-Methylbenzoic acid: Does not have the cyclopropylethynyl group, resulting in different chemical properties and applications.

Cyclopropylbenzoic acid: Similar structure but without the ethynyl linkage, leading to different reactivity.

Uniqueness

4-(Cyclopropylethynyl)-2-methylbenzoic acid is unique due to the presence of both the cyclopropylethynyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-(Cyclopropylethynyl)-2-methylbenzoic acid is an organic compound characterized by its unique structural features, which include a cyclopropyl group and an ethynyl moiety attached to a benzoic acid core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- A cyclopropyl group that may enhance the compound's ability to interact with biological targets.

- An ethynyl linkage that contributes to its reactivity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes, potentially influencing biochemical pathways related to inflammation and cancer.

- Receptor Binding : It could interact with receptors involved in cell signaling, thereby affecting cellular responses such as proliferation and apoptosis.

- Molecular Targets : Possible targets include cyclooxygenase enzymes for anti-inflammatory effects and DNA topoisomerases for anticancer properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Studies have explored the anticancer potential of this compound. It appears to induce apoptosis in various cancer cell lines by disrupting critical signaling pathways. For example, it has been observed to inhibit cell proliferation in human lung carcinoma (A549) and cervical carcinoma (HeLa) cells through mechanisms involving cell cycle arrest and apoptosis induction.

Case Studies

- In Vitro Studies : In a study involving human tumor cell lines, this compound demonstrated significant cytotoxicity. The compound was found to disrupt microtubule formation, leading to impaired mitosis and subsequent cell death.

- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups, indicating its potential efficacy as an anticancer agent.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-(Cyclopropylethynyl)benzoic acid | Lacks methyl group | Limited anti-inflammatory effects |

| 2-Methylbenzoic acid | No cyclopropylethynyl group | Minimal anticancer activity |

| Cyclopropylbenzoic acid | No ethynyl linkage | Different reactivity |

Applications in Research

This compound is being investigated for various applications:

- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.

- Biochemical Probes : Utilized in studies aimed at understanding enzyme interactions and signaling pathways.

Propriétés

IUPAC Name |

4-(2-cyclopropylethynyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-8-11(5-4-10-2-3-10)6-7-12(9)13(14)15/h6-8,10H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICVWYNZRQRPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#CC2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.